molecular formula C20H12O B1630637 12-oxapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene CAS No. 68518-20-7

12-oxapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene

Cat. No.: B1630637
CAS No.: 68518-20-7
M. Wt: 268.3 g/mol
InChI Key: MNXYJVWXMUBENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dinaphtho[1,2-b:1’,2’-d]furan is an organic compound with the molecular formula C20H12O. It is a polycyclic aromatic compound that consists of two naphthalene units fused to a central furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dinaphtho[1,2-b:1’,2’-d]furan can be synthesized through several synthetic routes. One common method involves the cyclization of 1,2-bis(2-naphthyl)ethane-1,2-dione in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction typically occurs under reflux conditions, leading to the formation of the furan ring .

Industrial Production Methods

Industrial production of Dinaphtho[1,2-b:1’,2’-d]furan may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality Dinaphtho[1,2-b:1’,2’-d]furan .

Chemical Reactions Analysis

Types of Reactions

Dinaphtho[1,2-b:1’,2’-d]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Mechanism of Action

The mechanism of action of Dinaphtho[1,2-b:1’,2’-d]furan involves its interaction with molecular targets such as aryl hydrocarbon receptors and estrogen receptors. These interactions can lead to the modulation of gene expression and cell proliferation pathways. The compound’s ability to induce receptor-mediated activities is a key aspect of its biological effects .

Properties

CAS No.

68518-20-7

Molecular Formula

C20H12O

Molecular Weight

268.3 g/mol

IUPAC Name

12-oxapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene

InChI

InChI=1S/C20H12O/c1-3-7-15-13(5-1)10-12-18-19(15)17-11-9-14-6-2-4-8-16(14)20(17)21-18/h1-12H

InChI Key

MNXYJVWXMUBENA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(O3)C5=CC=CC=C5C=C4

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(O3)C5=CC=CC=C5C=C4

Origin of Product

United States

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